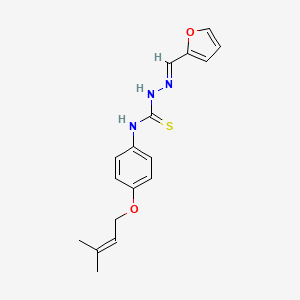
Coccinine, (+/-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coccinine, (+/-)-, is an alkaloid compound found in certain plant species, particularly within the Amaryllidaceae family. This compound has garnered interest due to its potential biological activities and its structural similarity to other bioactive alkaloids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Coccinine, (+/-)-, typically involves the extraction from plant sources or chemical synthesis. The chemical synthesis route often includes the following steps:
Extraction: The compound is extracted from plant material using solvents such as methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques to isolate Coccinine, (+/-)-.
Chemical Synthesis: Alternatively, Coccinine, (+/-)-, can be synthesized through a series of chemical reactions starting from simpler organic molecules. This involves multiple steps, including cyclization and functional group modifications.
Industrial Production Methods
Industrial production of Coccinine, (+/-)-, is less common due to its complex structure and the availability of natural sources. advancements in synthetic chemistry may lead to more efficient production methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions
Coccinine, (+/-)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
Coccinine, (+/-)-, has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: Research focuses on its biological activities, including potential antimicrobial and anticancer properties.
Medicine: Preliminary studies suggest that Coccinine, (+/-)-, may have therapeutic potential in treating certain diseases.
Industry: The compound’s unique structure makes it a candidate for developing new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Coccinine, (+/-)-, involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to proteins and enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coccinine, (+/-)-, is structurally similar to other alkaloids such as montanine and galanthamine. These compounds share a core structure but differ in their functional groups and biological activities.
Uniqueness
What sets Coccinine, (+/-)-, apart is its specific arrangement of functional groups, which may confer unique biological properties. Its potential therapeutic applications and chemical reactivity make it a compound of significant interest in various fields of research.
Conclusion
Coccinine, (+/-)-, is a fascinating compound with diverse applications in scientific research Its unique chemical structure and potential biological activities make it a valuable subject of study in chemistry, biology, medicine, and industry
Propriétés
Numéro CAS |
485-57-4 |
|---|---|
Formule moléculaire |
C17H19NO4 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
(1S,13S,15S,16R)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraen-15-ol |
InChI |
InChI=1S/C17H19NO4/c1-20-15-4-11-12-7-18(13(11)5-14(15)19)6-9-2-16-17(3-10(9)12)22-8-21-16/h2-4,12-15,19H,5-8H2,1H3/t12-,13-,14-,15+/m0/s1 |
Clé InChI |
MKYLOMHWHWEFCT-ZQDZILKHSA-N |
SMILES isomérique |
CO[C@@H]1C=C2[C@H](C[C@@H]1O)N3C[C@H]2C4=CC5=C(C=C4C3)OCO5 |
SMILES canonique |
COC1C=C2C(CC1O)N3CC2C4=CC5=C(C=C4C3)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


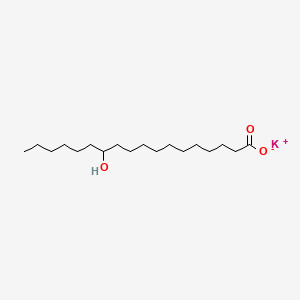
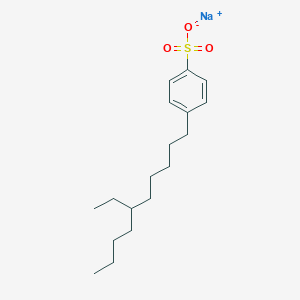
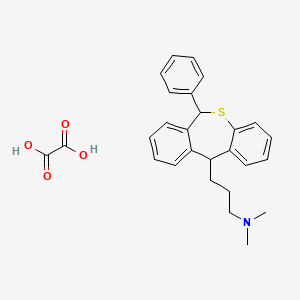
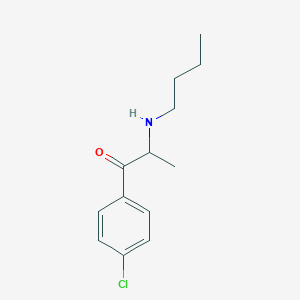
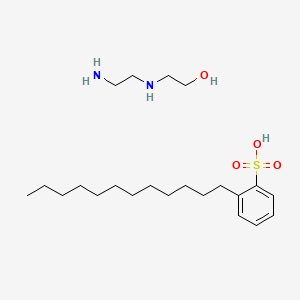
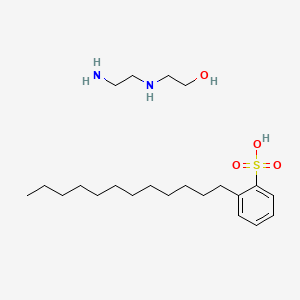

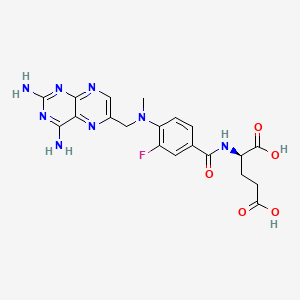
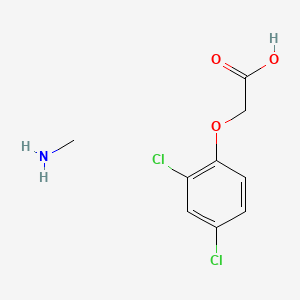
![[5-[hydroxy-(17-methyl-2,10,15,15-tetraoxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-trien-7-yl)methyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12781521.png)
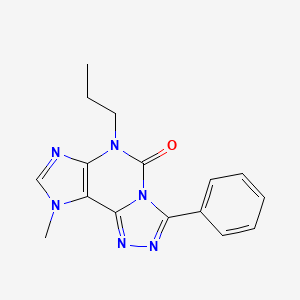
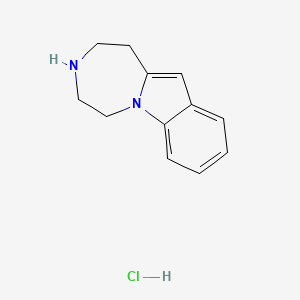
![1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one](/img/structure/B12781542.png)
